1-(2-Aminophenyl)pyrrolidin-2-one

Descripción general

Descripción

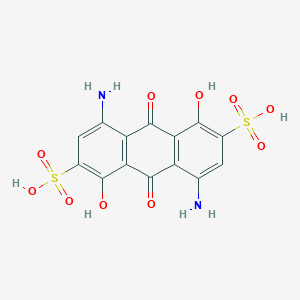

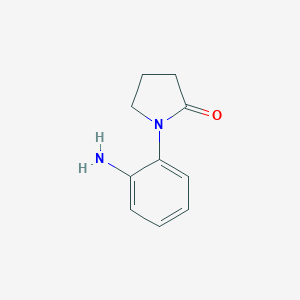

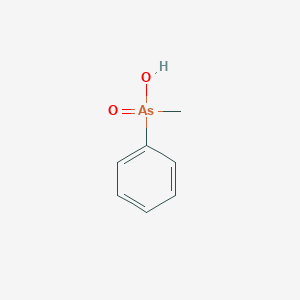

1-(2-Aminophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.21 g/mol .

Synthesis Analysis

The synthesis of 1-(2-Aminophenyl)pyrrolidin-2-one and its derivatives has been reported in several studies . One method involves the lactamization of γ –butyrolactone (GBL) by hydrazine hydrate (80%), ethylene diamine and ethanol amine .Molecular Structure Analysis

The molecular structure of 1-(2-Aminophenyl)pyrrolidin-2-one consists of a pyrrolidin-2-one ring attached to an aminophenyl group . The InChI code for this compound is 1S/C10H12N2O/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7,11H2 .Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Aminophenyl)pyrrolidin-2-one are not detailed in the search results, pyrrolidin-2-one derivatives have been synthesized through various reactions . For instance, new derivatives of pyrrolidine-2-one have been synthesized through lactamization of γ –butyrolactone (GBL) by hydrazine hydrate (80%), ethylene diamine and ethanol amine .Physical And Chemical Properties Analysis

1-(2-Aminophenyl)pyrrolidin-2-one has a molecular weight of 176.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 176.094963011 g/mol .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-(2-Aminophenyl)pyrrolidin-2-one derivatives have been studied for their antimicrobial properties. These compounds can be synthesized to target a range of microbial pathogens, offering potential as new antimicrobial agents. Their effectiveness against bacteria and fungi makes them valuable in the development of treatments for infectious diseases .

Anticancer Activity

Research has indicated that pyrrolidinone derivatives exhibit anticancer activities. They can be designed to interfere with cancer cell proliferation and induce apoptosis. The versatility of 1-(2-Aminophenyl)pyrrolidin-2-one allows for the creation of novel anticancer drugs with potentially fewer side effects and improved efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of 1-(2-Aminophenyl)pyrrolidin-2-one derivatives make them candidates for treating inflammatory conditions. By modulating inflammatory pathways, these compounds could lead to new therapies for chronic inflammation-related diseases such as arthritis .

Antidepressant Activity

Pyrrolidinone derivatives have shown promise as antidepressants. Their ability to affect neurotransmitter systems could be harnessed to develop new medications for depression and other mood disorders, providing alternatives to current treatments .

Anti-HCV Activity

The fight against Hepatitis C Virus (HCV) has been bolstered by the discovery of 1-(2-Aminophenyl)pyrrolidin-2-one derivatives with anti-HCV activity. These compounds can inhibit the replication of the virus, offering a pathway to new antiviral drugs specifically targeting HCV .

Industrial Applications

Beyond pharmaceuticals, 1-(2-Aminophenyl)pyrrolidin-2-one has industrial applications. Its chemical properties allow it to be used in the synthesis of various alkaloids and unusual β-amino acids. This versatility is crucial in the fields of medicinal and organic chemistry, where it serves as an intermediate for developing new compounds .

Synthesis of Nitrogen-Containing Polycyclic Compounds

The compound is also instrumental in the synthesis of nitrogen-containing polycyclic compounds, which are of interest in medicinal chemistry and pharmacology. These include benz[g]indolizidine derivatives, which have potential pharmacological applications .

Development of Selective Inhibitors

1-(2-Aminophenyl)pyrrolidin-2-one derivatives are used to develop selective inhibitors for various biological targets. These include histone deacetylases, cannabinoid receptors, cyclin-dependent kinases, and tankyrases, which are relevant in treating a range of diseases from cancer to metabolic disorders .

Safety and Hazards

Safety data sheets suggest that personal protective equipment/face protection should be worn when handling 1-(2-Aminophenyl)pyrrolidin-2-one . Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided, and dust formation should be prevented .

Direcciones Futuras

The pyrrolidine ring, which is a feature of 1-(2-Aminophenyl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that 1-(2-Aminophenyl)pyrrolidin-2-one and its derivatives could have potential applications in drug discovery .

Propiedades

IUPAC Name |

1-(2-aminophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWIPSFSNBNOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427692 | |

| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminophenyl)pyrrolidin-2-one | |

CAS RN |

14453-65-7 | |

| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)

![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)